

Budiodarone preclinical studies guinea pig isolated heart

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Compound Focus: Budiodarone

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Mechanism of Action in Guinea Pig Hearts

Budiodarone is a multi-channel blocking agent. Its acute effects on the guinea pig isolated heart are multifaceted and similar to its parent compound, amiodarone. The following diagram illustrates its primary electrophysiological targets and effects.

The actions summarized in the diagram lead to several key outcomes that are beneficial for preventing arrhythmias [1] [2] [3]:

- **Suppression of Tissue Excitability:** By blocking sodium and calcium channels, **budiodarone** reduces the ability of cardiac cells to be prematurely excited.
- **Prolonged Refractoriness:** The lengthening of the atrial refractory period means that the heart tissue is unable to conduct another impulse for a longer time, which helps prevent the re-entry circuits that cause atrial fibrillation.
- **Slowed AV Nodal Conduction:** This effect helps control ventricular rate during atrial arrhythmias.

Electrophysiological Profile of Amiodarone Homologs

The following table summarizes the effects of a 1 μM concentration of **budiodarone** (ATI-2042) and other short-acting homologs on key electrophysiological parameters in the guinea pig isolated heart after a 90-minute infusion, as compared to their common, inactive metabolite (ATI-2000) [1].

Electrophysiological Parameter	ATI-2001 (Methyl)	ATI-2010 (Ethyl)	ATI-2064 (Isopropyl)	ATI-2042 (sec-Butyl) - Budiodarone	ATI-2054 (Neopentyl)	ATI-2000 (Metabolite)
Stimulus-to-Atrium (St-A) Interval	Significant Prolongation	Data not specific	Significant Prolongation	Significant Prolongation	Significant Prolongation	No Effect
Atrium-to-His Bundle (A-H) Interval	Prolongation	Prolongation	Prolongation	Prolongation	Prolongation	No Effect
His Bundle-to-Ventricle (H-V) Interval	Significant Prolongation	Data not specific	Significant Prolongation	No Significant Effect	No Significant Effect	No Effect
QRS Interval	Significant Prolongation	Data not specific	Significant Prolongation	No Significant Effect	No Significant Effect	No Effect
Ventricular Repolarization (MAPD ₉₀)	Moderate Prolongation	Moderate Prolongation	Moderate Prolongation	Strongest Prolongation	Mild Prolongation	No Effect

Detailed Experimental Protocol

The primary data on **budiodarone** was generated using a standard pharmacological technique. Below are the key methodological details from the guinea pig isolated heart studies [1] [2].

- **Experimental Model:** Guinea pig (200-300 g) isolated hearts were perfused using the **Langendorff technique** with a Krebs-Henseleit solution, maintained at a constant temperature (37°C) and pH (7.4). The solution was continuously oxygenated (typically with a 95% O₂ / 5% CO₂ mixture).
- **Drug Preparation: Budiodarone** (ATI-2042) and amiodarone were initially dissolved in ethanol to create a stock solution (e.g., 10 mM), which was then diluted in the perfusion medium immediately before the experiment [2]. The final concentration of ethanol in the perfusate was low enough (e.g., 0.1%) to have no independent electrophysiological effects.
- **Dosing and Infusion:** In one key study, hearts were paced at a constant cycle length and infused with a 1 μM concentration of the drug for 90 minutes, followed by a 90-minute washout period to observe reversibility [1].
- **Data Recording:** Electrophysiological parameters were recorded using a **His bundle electrogram (HBE)**. This allowed for precise measurement of conduction times through different parts of the heart, including:
 - **Stimulus-to-Atrium (St-A)**
 - **Atrium-to-His bundle (A-H)**
 - **His bundle-to-Ventricle (H-V)**
 - **Monophasic Action Potential Duration (MAPD)**

- **Refractoriness Assessment:** The **atrial effective refractory period (AERP)** was measured using a standardized extra-stimulus technique, where a premature stimulus (S2) is delivered after a driving train of stimuli (S1) to determine the shortest interval that still produces a response.

Structure-Activity Relationships

The search for amiodarone analogs aimed to retain efficacy while improving pharmacokinetics. The table below compares **budiodarone** with other homologs and amiodarone itself, based on the guinea pig studies [1] [4] [3].

Compound	Ester Group	Key Electrophysiological Features	Half-Life (vs. Amiodarone)
Amiodarone	None	Prototype; prolonged A-H, H-V, QRS; increases refractory period [5]	Very long (35-68 days) [3]
ATI-2001	Methyl	Prolongs St-A, H-V, QRS; moderate effect on ventricular repolarization [1] [2]	Short (hours) [2]
ATI-2042 (Budiodarone)	sec-Butyl	Selectively prolongs St-A and A-H intervals; strongest effect on ventricular repolarization (MAPD ₉₀); no significant effect on H-V or QRS [1]	Short (~7 hours) [4] [3]
ATI-2064	Isopropyl	Prolongs St-A, H-V, QRS; moderate effect on ventricular repolarization [1]	Short (hours) [1]

From Preclinical to Clinical Research

The promising preclinical profile of **budiodarone**, particularly its potent effects on atrial tissue and shorter half-life, led to clinical trials in humans. An early proof-of-concept study in patients with paroxysmal atrial fibrillation demonstrated that **budiodarone** could **significantly reduce atrial fibrillation burden** in a dose-dependent manner (200 mg to 800 mg twice daily) [4]. This study confirmed the translation of its antiarrhythmic effect from animal models to humans.

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